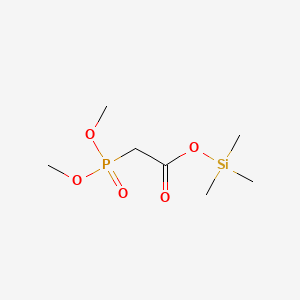
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid
Vue d'ensemble
Description
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.336 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch cyclization, which can be performed under milder and more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . This method replaces the traditional use of strong acids and elevated temperatures, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel therapeutic agents targeting various diseases, including neurodegenerative disorders and infectious diseases . In biology, it serves as a tool for studying the structure-activity relationships of isoquinoline derivatives and their interactions with biological targets .
Mécanisme D'action
The mechanism of action of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, are known to exert their effects by binding to various receptors and enzymes, modulating their activity . This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be compared with other similar isoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activity and chemical properties.
Propriétés
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-19-13-7-10-5-6-16-12(9-15(17)18)11(10)8-14(13)20-4-2/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQONAPPQKFDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369974 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336185-23-0 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)



